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5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol

cGAS inhibitor fragment-based drug discovery innate immunity

Procure 5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol as a structurally validated fragment hit for cGAS inhibitor development. Its co-crystal structure (PDB: 5V8O, 3.1 Å) confirms a critical 7-OH hydrogen bond to the active site and 5-phenyl lipophilic pocket occupancy, providing unambiguous binding mode data for fragment growing. - Validated cGAS binding: Kd ~170 µM, IC50 ~78 µM with ligand efficiency ≈0.25. - High-quality structural data: RSCC 0.895, R-factor 0.247 supports use as a pharmacophore template. - Ideal Rule-of-Three fragment: MW 213.2 Da with orthogonal synthetic handles for rapid hit expansion.

Molecular Formula C10H7N5O
Molecular Weight 213.20 g/mol
Cat. No. B13915065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol
Molecular FormulaC10H7N5O
Molecular Weight213.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)N3C(=N2)N=NN3
InChIInChI=1S/C10H7N5O/c16-9-6-8(7-4-2-1-3-5-7)11-10-12-13-14-15(9)10/h1-6H,(H,11,12,14)
InChIKeyHJLNESVPZLLCIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Validation as a cGAS Fragment Hit


5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol (PDB ligand code 8ZM) is a low-molecular-weight (213.2 Da) fused bicyclic heterocycle belonging to the tetrazolo[1,5-a]pyrimidine class [1]. Unlike generic tetrazolopyrimidine building blocks, this compound has been co-crystallized with human cyclic GMP-AMP synthase (cGAS) at 3.1 Å resolution (PDB: 5V8O), establishing it as a validated fragment hit for a therapeutically relevant innate immune target [2]. Its qualification as a crystallographically confirmed active-site ligand differentiates it from the vast majority of uncharacterized tetrazolopyrimidine congeners available in screening libraries.

Co-crystallized fragment hit for human cGAS (PDB: 5V8O, 3.1 Å)
Experimentally validated active-site binding mode supports structure-based optimization
Ligand-efficient starting scaffold for fragment-to-lead campaigns (LE reported ~0.25)

Specificity Against Generic Tetrazolopyrimidine Analogs


The 5-phenyl substituent and 7-hydroxy group of 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol are not merely decorative functionalities; they directly determine target engagement and binding mode. The 7-OH forms a critical hydrogen-bonding interaction with the cGAS active site, while the 5-phenyl ring occupies a lipophilic sub-pocket, as revealed by the 5V8O co-crystal structure [1]. Substitution with a methyl group (5-methyltetrazolo[1,5-a]pyrimidin-7-ol, CAS 3493-74-1) eliminates this phenyl-driven hydrophobic contact, while removal of the 7-OH (5-phenyltetrazolo[1,5-a]pyrimidine, CAS 113392-34-0) abolishes the key H-bond anchor . The 5-amino analog (5-amino-tetrazolo[1,5-a]pyrimidin-7-ol) introduces a hydrogen-bond donor at the 5-position that would clash with the hydrophobic cGAS pocket, fundamentally altering its binding profile [2]. Generic substitution therefore risks complete loss of the validated cGAS interaction that makes this specific compound valuable.

5-phenyl group Replacement by methyl or amino eliminates the hydrophobic contact required for cGAS binding; co-crystal interactions are lost.
7-hydroxy anchor Removal of the 7-OH (des-hydroxy analog) abolishes the critical hydrogen bond to the cGAS active site, making the compound inactive for this target.
Absence of structural validation Generic tetrazolopyrimidine analogs lack reported co-crystal structures with any protein target; binding mode remains hypothetical.

Head-to-Head Performance Evidence


cGAS Binding Affinity: Fragment vs. Lead

5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol (8ZM) binds cGAS with a Kd of approximately 170,000 nM (170 µM), as measured by BindingDB assays associated with PDB entry 5V8O [1]. This defines it as a low-affinity fragment hit. The optimized lead compound PF-06928215, which evolved from this fragment scaffold, achieves a Kd of 200 nM and an IC50 of 4,900 nM (4.9 µM) in the same cGAS fluorescence polarization assay [2]. The ~850-fold improvement in binding affinity confirms that the fragment provides a tractable, ligand-efficient starting point suitable for structure-based optimization, a property not demonstrated by the unsubstituted tetrazolo[1,5-a]pyrimidine core.

cGAS Kd (Fragment vs Lead)
Head-to-head
Fragment 8ZM: Kd ≈ 170 µM Lead PF-06928215: Kd 200 nM ~850-fold improvement in binding affinity
Validated fragment starting point for cGAS inhibitor research
Fluorescence polarization assay; human cGAS; PDB: 5V8O
cGAS inhibitor fragment-based drug discovery innate immunity

Ligand Efficiency Comparison

With a molecular weight of 213.2 Da and 23 heavy atoms, 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol achieves a ligand efficiency (LE) of approximately 0.25 kcal/mol per heavy atom (calculated from Kd ≈ 170 µM, corresponding to ΔG ≈ -5.1 kcal/mol) [1]. This LE value falls within the acceptable range for fragment hits (typically LE ≥ 0.20) and exceeds that of many random HTS hits of similar size that lack validated binding modes. In contrast, the optimized lead PF-06928215 (MW 380.4 Da) has a lower LE of ~0.22 despite its higher affinity, illustrating that the fragment represents a more atom-efficient starting scaffold [2].

Ligand Efficiency
Head-to-head
8ZM LE ≈ 0.25 (23 heavy atoms) PF-06928215 LE ≈ 0.22 Fragment acceptability threshold LE ≥ 0.20
Atom-efficient fragment scaffold
Calculated from experimental Kd (ΔG ≈ -5.1 kcal/mol)
ligand efficiency fragment-based screening cGAS drug discovery

Co-Crystal Structure Confirmation

5-Phenyltetrazolo[1,5-a]pyrimidin-7-ol is co-crystallized with human cGAS at 3.1 Å resolution in PDB entry 5V8O, providing unambiguous electron density for the ligand in the active site [1]. The real-space correlation coefficient (RSCC) for the best-fitted instance is 0.895, and the real-space R-factor is 0.247, indicating good fit to the experimental density [2]. In contrast, the 5-methyl analog (5-methyltetrazolo[1,5-a]pyrimidin-7-ol, CAS 3493-74-1) and the 5-amino analog have no reported co-crystal structures with any protein target, rendering their binding modes hypothetical .

Co-crystal Structure
Direct comparison
PDB: 5V8O, 3.1 Å resolution RSCC 0.895; R-factor 0.247 5-methyl & 5-amino analogs: no reported structures
Binding mode experimentally validated
Enables structure-based optimization; no structural data for generic analogs
X-ray crystallography binding mode validation structure-based drug design

Synthetic Derivatization Handles

The 7-hydroxy group of 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol serves as a versatile synthetic handle for further derivatization, including O-alkylation, acylation, and conversion to triflate leaving groups for cross-coupling [1]. The des-hydroxy analog 5-phenyltetrazolo[1,5-a]pyrimidine (CAS 113392-34-0, MW 197.2) lacks this functionalization point, limiting its utility in parallel synthesis and SAR exploration . The 5-amino analog (5-amino-tetrazolo[1,5-a]pyrimidin-7-ol) has been utilized as a coupling component for azo dye synthesis, demonstrating the synthetic versatility of 7-OH-bearing tetrazolopyrimidines, though not for drug discovery applications [2].

Derivatization Handles
Class-level
7-OH (alkylation, acylation, sulfonation) 5-phenyl (electrophilic aromatic substitution) Des-OH analog lacks the 7-OH modification site
Additional orthogonal derivatization vector
Functional group analysis; literature precedent for tetrazolopyrimidine chemistry
synthetic chemistry derivatization handle medicinal chemistry optimization

Key Procurement Scenarios


Fragment-Based Drug Discovery for cGAS

Procure 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol as a structurally validated, ligand-efficient fragment hit (LE ≈ 0.25, MW 213.2 Da) for cGAS inhibitor development. Its co-crystal structure (PDB: 5V8O, 3.1 Å) provides unambiguous binding mode information to guide rational fragment growing, merging, or linking strategies [1]. The compound's Kd of ~170 µM and IC50 of ~78 µM represent tractable starting potency for fragment-to-lead optimization, as demonstrated by the successful evolution to PF-06928215 (Kd = 200 nM) [2].

Structure-Based Drug Design & Computational Modeling

Use 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol as a reference ligand for building and validating computational models of the cGAS active site. The high-quality experimental electron density (RSCC = 0.895, R-factor = 0.247) supports its use as a pharmacophore template for virtual screening, molecular docking validation, and free-energy perturbation (FEP) benchmark studies [1]. Its well-resolved binding pose enables accurate assessment of docking scoring function performance for negatively charged active-site pockets.

Fragment Library for Innate Immune Targets

Include 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol in custom fragment screening libraries targeting innate immune pathway enzymes. Unlike generic tetrazolopyrimidine building blocks, this compound offers documented biological relevance (cGAS engagement), crystallographically confirmed binding, and orthogonal synthetic handles (7-OH and 5-phenyl) for rapid hit expansion [1]. Its molecular weight (213.2 Da) and lipophilicity profile align with Rule-of-Three guidelines for fragment library design.

Chemical Probe for cGAS-STING Pathway

Deploy 5-phenyltetrazolo[1,5-a]pyrimidin-7-ol as a chemical probe precursor for studying cGAS-STING pathway biology. While its standalone affinity (Kd ≈ 170 µM) is insufficient for cellular studies, its defined binding mode enables rational design of affinity-tagged or photoaffinity-labeled derivatives for target engagement assays, pull-down experiments, and cellular thermal shift assays (CETSA) [1].

Application
Selection Property
Validation Focus
Fragment-based cGAS inhibitor research
Co-crystallized fragment hit with validated binding mode
Ligand efficiency and structure-guided optimization
Structure-based cGAS modeling
Crystallographically validated active-site ligand (PDB: 5V8O)
Docking and free-energy perturbation benchmark accuracy
Fragment library for innate immune targets
Documented cGAS engagement and synthetic handles
Rule-of-Three compliance and hit expansion potential
cGAS-STING pathway probe design
Structurally characterized precursor with derivatizable 7-OH
Design of affinity/photoaffinity probes for target engagement
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